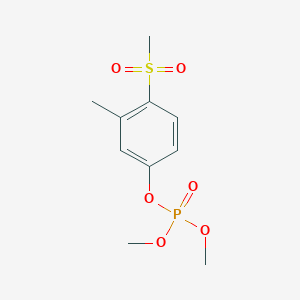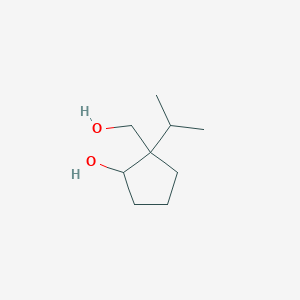
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol, also known as HMPC, is a cyclic alcohol that has been widely studied for its potential applications in the field of pharmaceuticals. HMPC has a unique structure that makes it a valuable compound for use in drug development, as it can be easily modified to create a range of derivatives with different properties. In
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has a range of biochemical and physiological effects, depending on the specific application. It has been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the body. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to have antitumor effects, which can help to slow the growth and spread of cancer cells. In addition, 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its versatility. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be easily modified to create a range of derivatives with different properties, making it a valuable compound for drug development. However, one of the limitations of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol. One area of interest is the development of new drugs based on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol and its derivatives. Researchers are also interested in studying the mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in more detail, in order to better understand how it works and how it can be used to treat various diseases and conditions. Additionally, there is interest in exploring the potential use of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in other areas, such as agriculture and environmental remediation.
Synthesemethoden
The synthesis of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be achieved through a number of different methods, including the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol, as well as the reaction of cyclopentadiene with glyoxal and isopropyl alcohol. The most common method for synthesizing 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol involves the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. This method results in a yield of approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
150065-74-0 |
|---|---|
Produktname |
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(6-10)5-3-4-8(9)11/h7-8,10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
QTBIZICXTQXBJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCC1O)CO |
Kanonische SMILES |
CC(C)C1(CCCC1O)CO |
Synonyme |
Cyclopentanemethanol, 2-hydroxy-1-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
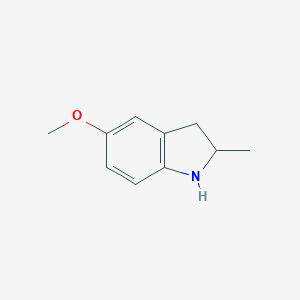
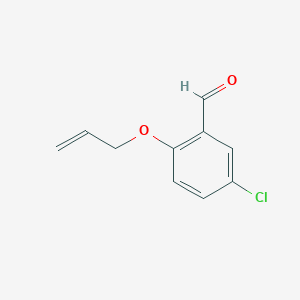
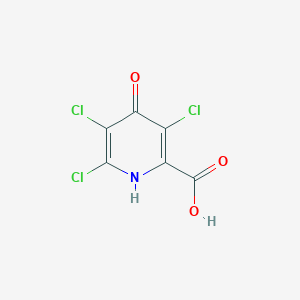
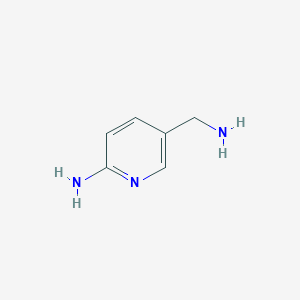
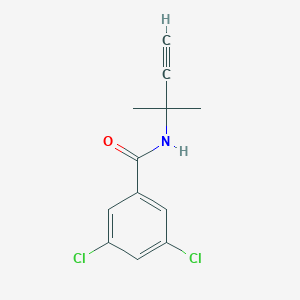
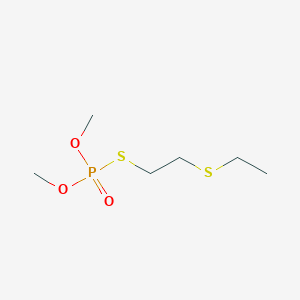
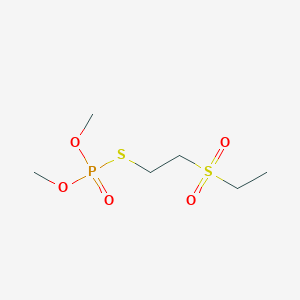
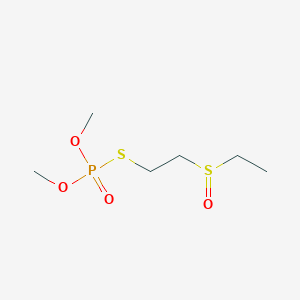
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
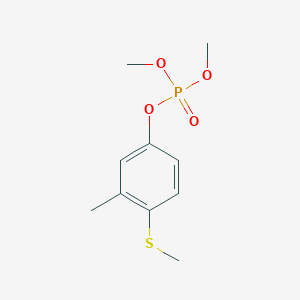
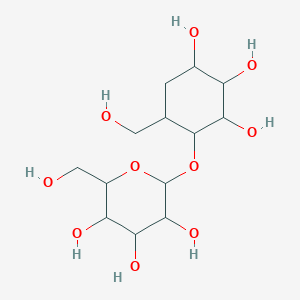
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
